Beraprost

Pulmonary Arterial Hypertension Exercise Capacity Clinical Trial

Select Beraprost (CAS 88430-50-6) for your research, a chemically stable, orally bioavailable prostacyclin (PGI2) analog with a distinct dual IP/EP3 receptor affinity profile. Unlike other prostacyclins, its oral route (50-70% bioavailability) eliminates the need for continuous IV infusion in chronic rodent or canine PAH models, simplifying protocols and improving animal welfare. Its well-characterized potency as a platelet aggregation inhibitor (IC50 0.2–0.5 nM) makes it a benchmark reference standard for thromboxane A2 pathway studies. Discontinued clinical development in the US and EU means a reliable, high-purity research supply chain is critical for your ongoing projects.

Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
CAS No. 88430-50-6
Cat. No. B1666799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeraprost
CAS88430-50-6
Synonyms4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100
Molecular FormulaC24H30O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O
InChIInChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1
InChIKeyCTPOHARTNNSRSR-APJZLKAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beraprost (CAS 88430-50-6) Baseline: Oral Prostacyclin Analog for PAH and Vascular Indications


Beraprost (CAS 88430-50-6) is a chemically stable, orally bioavailable synthetic analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation [1]. As an IP receptor agonist, it mimics the pharmacological actions of endogenous PGI2, including vasodilation, antiplatelet effects, and antiproliferative activity on vascular smooth muscle cells [2]. Beraprost is distinguished from other prostacyclin analogs by its oral route of administration, with a reported oral bioavailability of 50–70% and a terminal elimination half-life of approximately 35–40 minutes [3]. It is approved in Japan and South Korea for the treatment of pulmonary arterial hypertension (PAH) and chronic arterial occlusive diseases [4].

Why Beraprost (88430-50-6) Cannot Be Readily Substituted by Other Prostacyclin Analogs


Prostacyclin analogs exhibit clinically significant heterogeneity in receptor selectivity, pharmacokinetic profiles, and route-dependent efficacy that precludes simple interchangeability [1]. While all agents in this class act as IP receptor agonists, they differ markedly in their secondary receptor binding affinities (e.g., EP3, DP, EP4) which directly modulate both vasodilatory efficacy in different vascular beds and adverse effect profiles [2]. Furthermore, pharmacokinetic disparities—ranging from the ultra-short half-life of epoprostenol (3–6 minutes) to the extended half-life of treprostinil (≈4 hours) and MRE-269 (>8 hours)—mandate distinct dosing regimens and routes of administration (oral vs. inhaled vs. intravenous vs. subcutaneous) that critically influence patient adherence and real-world clinical outcomes [3]. These receptor-level and pharmacokinetic differences translate into quantifiable variations in vasorelaxant potency, clinical worsening risk, and tolerability, as demonstrated in the comparative evidence below [4].

Beraprost (88430-50-6) Procurement Evidence: Quantified Differentiation from Closest Analogs


Oral Beraprost vs. Oral Treprostinil vs. Selexipag: 6-Minute Walk Distance (6MWD) Improvement in PAH

In a 2024 network meta-analysis of eight randomized controlled trials including 3023 PAH patients, beraprost demonstrated a numerically greater mean increase in 6-minute walk distance (6MWD) from baseline compared to both oral treprostinil and selexipag [1]. Specifically, beraprost improved 6MWD by a weighted mean difference (WMD) of 21.98 meters (95% CI: 5.05–38.91) relative to placebo, while oral treprostinil increased 6MWD by 9.05 meters (95% CI: 3.03–15.08) and selexipag by a non-significant 15.41 meters (95% CI: -0.61–31.42) [1]. This represents a 12.93-meter advantage for beraprost over oral treprostinil and a 6.57-meter advantage over selexipag in this indirect comparison [1].

Pulmonary Arterial Hypertension Exercise Capacity Clinical Trial

Beraprost vs. Iloprost and Treprostinil: Vasorelaxant Potency in Human Pulmonary Arteries

In an ex vivo study comparing clinically used PGI2 mimetics on isolated human pulmonary arteries (HPA), iloprost and treprostinil exhibited significantly greater vasorelaxant potency than beraprost [1]. Iloprost showed a pEC50 of 7.94 ± 0.06 (n=23), treprostinil a pEC50 of 6.73 ± 0.08 (n=33), while beraprost was the least potent among the agonists tested in this specific vascular preparation [1]. The study concluded that iloprost and treprostinil should be the most effective clinically available agonists for decreasing pulmonary vascular resistance in PAH patients [1].

Vasodilation Pulmonary Artery Ex Vivo

Beraprost vs. Iloprost: Treatment Discontinuation Rates in PAH Patients

A 2016 network meta-analysis comparing epoprostenol, treprostinil, iloprost, and beraprost in PAH found that participants taking beraprost were significantly more likely to withdraw from treatment compared to those administered iloprost [1]. The odds ratio (OR) for discontinuation with beraprost versus iloprost was 10.07 (95% CI: 1.47–160.65), indicating a roughly tenfold higher risk of treatment withdrawal with beraprost [1].

Pulmonary Arterial Hypertension Clinical Tolerability Real-World Outcomes

Beraprost vs. PGE1, Nitroglycerin, and Nifedipine: Pulmonary Vascular Selectivity

In a canine model of vasoconstrictive pulmonary hypertension (induced by U-46619), beraprost demonstrated superior selectivity for the pulmonary circulation compared to prostaglandin E1 (PGE1), nitroglycerin, and nifedipine [1]. While beraprost and nitroglycerin both decreased pulmonary arterial pressure, PGE1 and nifedipine paradoxically increased pulmonary arterial pressure in this model [1]. Beraprost was uniquely selective for the pulmonary vasculature, whereas nitroglycerin, PGE1, and nifedipine exhibited poor pulmonary selectivity, indicating that beraprost's vasodilatory effect is the most targeted to the pulmonary circulation among the four agents tested [1].

Pulmonary Hypertension Vasodilator Selectivity Canine Model

Beraprost vs. Iloprost vs. MRE-269: Differential EP3 Receptor Affinity and Functional Consequence

Beraprost and iloprost possess high affinity for the EP3 receptor, which mediates vasoconstriction, whereas the selective IP receptor agonist MRE-269 lacks this affinity [1]. As a functional consequence, MRE-269 induces vasodilation equally in large and small pulmonary arteries, while vasodilation of small arteries by beraprost and iloprost is reduced due to concurrent EP3-mediated vasoconstriction [1]. This receptor-level difference explains why beraprost may exhibit reduced efficacy in certain vascular beds compared to more selective IP agonists [1].

Receptor Selectivity EP3 Receptor Vascular Bed Heterogeneity

Beraprost Platelet Aggregation Inhibition: IC50 Comparison Across Agonists

Beraprost potently inhibits platelet aggregation in vitro, with IC50 values varying depending on the activating agonist and the detection method used [1]. Using a sensitive light-scattering (LS) aggregometry method, beraprost exhibited an IC50 of 0.2–0.5 nM when platelets were activated by the thromboxane A2 analogue U46619 or low concentrations of collagen, which activate platelets via thromboxane A2 production [1]. For ADP and epinephrine-induced aggregation, which proceed independently of thromboxane A2, the IC50 values were higher at 2–5 nM [1]. These values are substantially lower (2- to 10-fold) than those obtained using conventional light-transmission aggregometry, highlighting the method-dependent sensitivity of antiplatelet potency assessments [1].

Platelet Aggregation Anti-thrombotic In Vitro

Procurement-Driven Application Scenarios for Beraprost (88430-50-6)


Preclinical Models of Pulmonary Hypertension Requiring Orally Bioavailable Vasodilator

For researchers utilizing rodent or canine models of pulmonary hypertension (e.g., U-46619-induced vasoconstriction, monocrotaline-induced PAH), beraprost offers the practical advantage of oral administration, eliminating the need for continuous intravenous infusion or specialized inhalation equipment required for epoprostenol or iloprost [1]. Its demonstrated pulmonary vascular selectivity in canine models makes it particularly suitable for studies focused on pulmonary-specific hemodynamic effects, as shown in direct comparisons where beraprost selectively decreased pulmonary arterial pressure without the systemic hypotensive effects observed with nitroglycerin or the paradoxical pressor responses seen with PGE1 and nifedipine [1]. This combination of oral dosing convenience and pulmonary selectivity streamlines experimental protocols and improves animal welfare during chronic studies.

Platelet Aggregation Inhibition Assays with Thromboxane A2 Pathway Focus

Beraprost is a highly potent inhibitor of platelet aggregation when assessed using sensitive light-scattering aggregometry, particularly for activation pathways involving thromboxane A2 production (IC50 = 0.2–0.5 nM) [1]. Researchers studying the thromboxane A2 signaling cascade or screening novel antiplatelet compounds can use beraprost as a positive control reference standard. Its established IC50 values across multiple agonists (U46619, collagen, ADP, epinephrine) provide a well-characterized benchmark for comparing the potency of test articles [1]. The compound's oral activity also makes it suitable for ex vivo platelet function studies following in vivo dosing in animal models.

Clinical Trials Evaluating Oral Prostacyclin Pathway Agents in PAH

Based on network meta-analysis data from 3023 patients, beraprost offers a distinct efficacy profile among oral prostacyclin pathway agents, demonstrating a numerically larger increase in 6-minute walk distance (WMD 21.98 meters) compared to oral treprostinil (9.05 meters) and selexipag (15.41 meters) [1]. For clinical trial sponsors designing studies in PAH populations, particularly in regions where beraprost is approved (Japan, South Korea), this agent represents a well-characterized oral option with established safety data and a defined place in treatment algorithms [2]. Its adverse event profile, which appears favorable compared to selexipag and oral treprostinil in indirect comparisons [1], may be advantageous for studies focused on tolerability endpoints or in patient populations sensitive to prostacyclin-related side effects.

Comparative Pharmacology Studies of IP/EP Receptor Cross-Reactivity

Beraprost's high affinity for the EP3 receptor, in contrast to selective IP agonists like MRE-269, makes it a valuable tool compound for investigating the functional consequences of dual IP/EP3 receptor engagement [1]. In ex vivo vascular preparations, the EP3-mediated vasoconstriction counteracts IP-mediated vasodilation, resulting in reduced efficacy in small pulmonary arteries [1]. Researchers studying receptor crosstalk, biased agonism, or vascular bed heterogeneity can use beraprost alongside MRE-269 and iloprost to dissect the relative contributions of IP and EP3 receptor activation to net vasomotor responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beraprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.